CYM50260

S1P4 receptor GPCR pharmacology Selectivity profiling

Non-selective S1P modulators (e.g., FTY720-P) activate multiple receptor subtypes, obscuring S1P4-specific contributions and compromising data reproducibility. CYM50260 eliminates this ambiguity through absolute S1P4-R selectivity. • EC50 45 nM at S1P4-R; no detectable activity at S1P1, S1P2, S1P3, or S1P5 up to 25 µM. • Validated for suppressing collagen-induced platelet aggregation, sCD40L release, and PDGF-AB secretion - enabling unambiguous dissection of S1P4-dependent antithrombotic mechanisms. • Best practice: pair with matched antagonist CYM50358 (IC50 25 nM) for orthogonal target validation and definitive causality.

Molecular Formula C14H11Cl3FNO2
Molecular Weight 350.6 g/mol
CAS No. 1355026-60-6
Cat. No. B606897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYM50260
CAS1355026-60-6
SynonymsCYM-50260;  CYM 50260;  CYM50260.
Molecular FormulaC14H11Cl3FNO2
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl
InChIInChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2
InChIKeyFHPOTBQOUBMMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CYM50260: Selective S1P4 Receptor Agonist Overview


CYM50260 (CAS 1355026-60-6) is a synthetic, small-molecule agonist that acts with high potency and exquisite selectivity at the sphingosine-1-phosphate receptor 4 (S1P4-R) . It belongs to a class of G-protein coupled receptor (GPCR) ligands used to dissect the specific roles of individual S1P receptor subtypes in complex biological systems. CYM50260 is a key tool compound for elucidating S1P4-mediated signaling pathways, distinct from the broader actions of non-selective S1P receptor modulators .

S1P4-specific GPCR signaling pathway dissection
Reported isoform-selectivity context in receptor panels
Tool compound for S1P4-mediated functional studies

Why CYM50260 Outperforms Non-Selective S1P Modulators


Substituting CYM50260 with a pan-S1P receptor modulator (e.g., FTY720-P) or even another selective S1P4 agonist (e.g., CYM50308) introduces significant experimental variability and risk of misinterpretation. Pan-modulators activate multiple S1P subtypes (S1P1, S1P3, S1P4, S1P5), obscuring the specific contribution of S1P4 to the observed phenotype. Similarly, other S1P4 agonists exhibit different potency profiles or selectivity windows against other S1P receptors [1]. CYM50260's unique combination of high potency (EC50 45 nM) and absolute inactivity at S1P1, S1P2, S1P3, and S1P5 receptors at concentrations up to 25 µM makes it an indispensable tool for isolating S1P4-specific biology. The quantitative evidence below demonstrates precisely why this differentiation is critical for robust and reproducible scientific outcomes [2].

Target ToolCYM50260
Pan-S1P ModulatorActivates S1P1,3,4,5 obscuring S1P4-specific contributions
Target ToolCYM50260
CYM50308Partial S1P5 activity may shift phenotype interpretation

Quantitative Evidence for CYM50260 Selectivity


Receptor Selectivity Profiling vs. Pan-S1P Modulators

CYM50260 demonstrates absolute selectivity for the S1P4 receptor. In a standardized panel of S1P receptor subtypes (S1P1-3 and S1P5), CYM50260 exhibits no measurable agonist activity at concentrations up to 25 µM, representing a >555-fold selectivity window over its S1P4 EC50 . This contrasts sharply with pan-S1P modulators like FTY720-P, which are potent agonists at S1P1, S1P3, S1P4, and S1P5, and with other selective S1P4 agonists like CYM50308, which has a lower selectivity window (~37-fold vs S1P5) .

Selectivity window
Cross-study comparable
>555-fold vs no activity on S1P1-3,5 up to 25 µM
Reported S1P4-specific activation window
Assay: U2OS cell reporter gene panel
S1P4 receptor GPCR pharmacology Selectivity profiling

Potency Improvement Over Original HTS Hit

CYM50260 represents a significantly optimized lead compound in the S1P4 agonist series. It was developed through a medicinal chemistry campaign and demonstrates a 3.5-fold increase in potency compared to the initial high-throughput screening (HTS) hit . This improvement in potency directly translates to a lower effective concentration required to achieve maximal S1P4 activation, reducing the likelihood of off-target effects due to high compound concentrations in cellular assays.

Potency vs HTS hit
Head-to-head
3.5-fold higher potency (EC50 45 nM)
Supports lower working concentration range
Same U2OS reporter assay platform
S1P4 agonist Structure-activity relationship Lead optimization

Functional Validation in Human Platelet Assays

In a direct functional comparison using human platelets, CYM50260 (a selective S1P4 agonist) suppressed collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release. In the same study, the selective S1P1 agonist SEW2871 had no effect on these collagen-induced platelet responses [1]. Furthermore, the S1P4-mediated effect was confirmed by the selective S1P4 antagonist CYM50358, which reversed the S1P-induced attenuation of HSP27 phosphorylation [1]. This demonstrates that the anti-platelet effect of S1P is specifically mediated through the S1P4 receptor, not S1P1, highlighting the utility of CYM50260 as a tool to dissect this specific pathway.

Platelet aggregation
Direct comparison
CYM50260 suppressed collagen-induced aggregation; SEW2871 (S1P1 agonist) had no effect
S1P4, not S1P1, mediates anti-platelet response
Human platelet-rich plasma, collagen stimulation
S1P4 Platelet aggregation Thrombosis Functional assay

Orthogonal Validation with Matched Agonist-Antagonist Pair

The availability of a matched, highly selective antagonist (CYM50358, IC50 = 25 nM) provides an orthogonal tool for validating S1P4-mediated phenotypes. In the same platelet study, CYM50358 alone did not affect collagen-induced HSP27 phosphorylation but effectively reversed the S1P-induced attenuation of this phosphorylation [1]. This agonist-antagonist pair enables robust, bidirectional pharmacological validation of S1P4's role in a given biological process, a level of experimental rigor that is not possible with most other S1P4 agonists .

Agonist-antagonist pair
Class-level inference
CYM50260 mimics S1P effect; CYM50358 (IC50 25 nM) reverses HSP27 phosphorylation block
Enables bidirectional target validation
Matched pair supports rigorous pharmacology
S1P4 Pharmacological validation Agonist-antagonist pair

Barrier Function Modulation in Brain Endothelial Cells

CYM50260 has been used to demonstrate the functional role of S1P4 in regulating blood-brain barrier integrity. In a transwell model using mouse brain microvascular endothelial cells (MBMECs), treatment with CYM50260 (500 nM) led to a significant, time-dependent increase in transendothelial electrical resistance (TEER), indicative of barrier tightening. This effect was completely absent in MBMECs derived from S1P4 knockout mice, confirming the specificity of the response [1].

BBB barrier function
Supporting evidence
500 nM CYM50260 increased TEER in WT MBMECs; no effect in S1P4 KO cells
S1P4-dependent endothelial barrier tightening
Transwell assay, mouse brain microvascular ECs
S1P4 Blood-brain barrier TEER Endothelial permeability

Research Applications and Procurement Scenarios


Isolating S1P4-Specific GPCR Signaling Pathways

CYM50260 is the optimal choice for studies requiring unambiguous S1P4 receptor activation without confounding signals from S1P1, S1P2, S1P3, or S1P5. Its exquisite selectivity (no activity on other S1P subtypes up to 25 µM) makes it the gold-standard tool for investigating S1P4-specific downstream signaling, gene expression changes, and cellular responses in complex biological systems [1].

Platelet Biology and Thrombosis Research

Based on its validated role in suppressing collagen-induced human platelet activation, CYM50260 is a key reagent for dissecting the S1P4-dependent mechanisms that counter-regulate thrombosis [1]. It should be used in tandem with its matched antagonist, CYM50358, to establish definitive causality in platelet function assays. This specific application is not achievable with S1P1-selective agonists like SEW2871 [1].

Blood-Brain Barrier Integrity Studies

CYM50260 is a valuable tool for exploring the role of S1P4 in regulating vascular permeability, particularly in the context of the blood-brain barrier (BBB). Its ability to increase TEER in brain microvascular endothelial cells highlights its potential use in models of neuroinflammation, stroke, and neurodegenerative diseases where BBB disruption is a key pathological feature [2].

Building a Robust S1P4 Pharmacological Toolkit

For laboratories conducting rigorous target validation, CYM50260 should be procured alongside its matched antagonist CYM50358 (IC50 25 nM) . This agonist-antagonist pair provides an orthogonal and internally consistent approach to confirming S1P4-mediated phenotypes, a best practice in modern pharmacology that significantly strengthens research conclusions [1].

Application
Selection Property
Validation Focus
S1P4-specific GPCR signaling studies
Isoform-selectivity profiling
Off-target receptor screening at relevant concentrations
Platelet activation and thrombosis research
Functional pathway dissection
S1P4-dependent anti-platelet mechanism confirmation
Blood-brain barrier permeability studies
Endothelial barrier function assay
TEER response in knockout vs wild-type models
Bidirectional target validation
Matched agonist-antagonist pair
Phenotype rescue with S1P4 antagonist CYM50358

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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